molecular formula C18H21F3N4O2 B6622183 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one

Cat. No.: B6622183
M. Wt: 382.4 g/mol
InChI Key: PQCFXDVMEODTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one is a complex organic compound with a unique structure that includes an oxazole ring, a trifluoromethyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the piperazine and pyridine groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-[(phenylsulfonyl)amino]benzoic acid
  • 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethanone
  • 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1H-pyridin-2-one

Uniqueness

Compared to similar compounds, 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one stands out due to its trifluoromethyl group, which imparts unique electronic properties. This makes it particularly valuable in medicinal chemistry for designing molecules with enhanced binding affinity and specificity.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-12-15(13(2)27-23-12)4-6-17(26)25-9-7-24(8-10-25)16-5-3-14(11-22-16)18(19,20)21/h3,5,11H,4,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCFXDVMEODTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.